

Redoxal discovery and initial characterization

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Redoxal

CAS No.: 52962-95-5

Cat. No.: S579831

Get Quote

Redoxal Discovery & Initial Characterization

The following table consolidates the core quantitative data and experimental findings from the primary research study.

Aspect	Description & Data
Discovery Context	Identified via a high-throughput screen (HTS) of 307,520 compounds for inhibitors of the HIV-1 Vif-A3G interaction [1].
Screening Assay	Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring disruption of binding between GST-Vif and a biotinylated A3G peptide [1].

| **Antiviral Activity (in PBMCs)** | **IC₅₀**: 1.37 μ M against HIV-1_{Ba-L} replication. **TC₅₀**: >100 μ M. **Therapeutic Index (TI₅₀)**: >73 [1]. | | **Primary Mechanism** | **A3G-Dependent**: Stabilizes cellular APOBEC3G (A3G) protein levels, increases its incorporation into virions, and augments its antiviral activity. Activity was confirmed to be A3G-dependent [1]. | | **Secondary Mechanism** | **Pyrimidine Biosynthesis Inhibition**: A known inhibitor of Dihydroorotate Dehydrogenase (DHODH). Antiviral activity and A3G stabilization were diminished by adding uridine or orotate (pyrimidine synthesis intermediates) [1]. | | **Key Experimental Evidence** | - TR-FRET dose-response assay confirmed compound activity [1].

- Cell-based assays showed increased A3G protein levels and virion incorporation [1].

- Rescue experiments with uridine/rotate reversed the antiviral effect [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies for the key experiments cited.

- **TR-FRET High-Throughput Screening [1]**

- **Purpose:** Identify compounds that inhibit the physical interaction between HIV-1 Vif and the host restriction factor APOBEC3G (A3G).
- **Protocol:**
 - **Proteins:** A purified **GST-tagged Vif protein fragment** (amino acids 1-94, containing the A3G binding site) and a synthetic **biotinylated A3G peptide** (amino acids 110-148, containing the Vif-binding site) are used.
 - **Detection:** The interaction is detected using a **Europium (Eu)-labeled anti-GST antibody** (donor fluorophore) and **Streptavidin-Ulight** (acceptor fluorophore).
 - **FRET Signal:** When Vif and A3G bind, the Eu and Ulight are brought close, producing a FRET signal. A compound that disrupts the Vif-A3G interaction reduces this signal.
 - The complete HTS results are available in the PubChem database under **AID 1117320**.

- **Cell-Based Antiviral Activity Assay [1]**

- **Purpose:** Evaluate the potency and toxicity of hit compounds in a physiologically relevant model.
- **Protocol:**
 - **Cell Model:** **Peripheral Blood Mononuclear Cells (PBMCs)** infected with the **HIV-1_{Ba-L}** strain.
 - **Treatment:** Cells are treated with serially diluted compounds (e.g., **Redoxal**).
 - **Measurement:**
 - **Inhibition (IC₅₀):** Measured by the reduction in viral replication.
 - **Cytotoxicity (TC₅₀):** Determined in parallel to calculate the **Therapeutic Index** ($TI_{50} = TC_{50} / IC_{50}$).

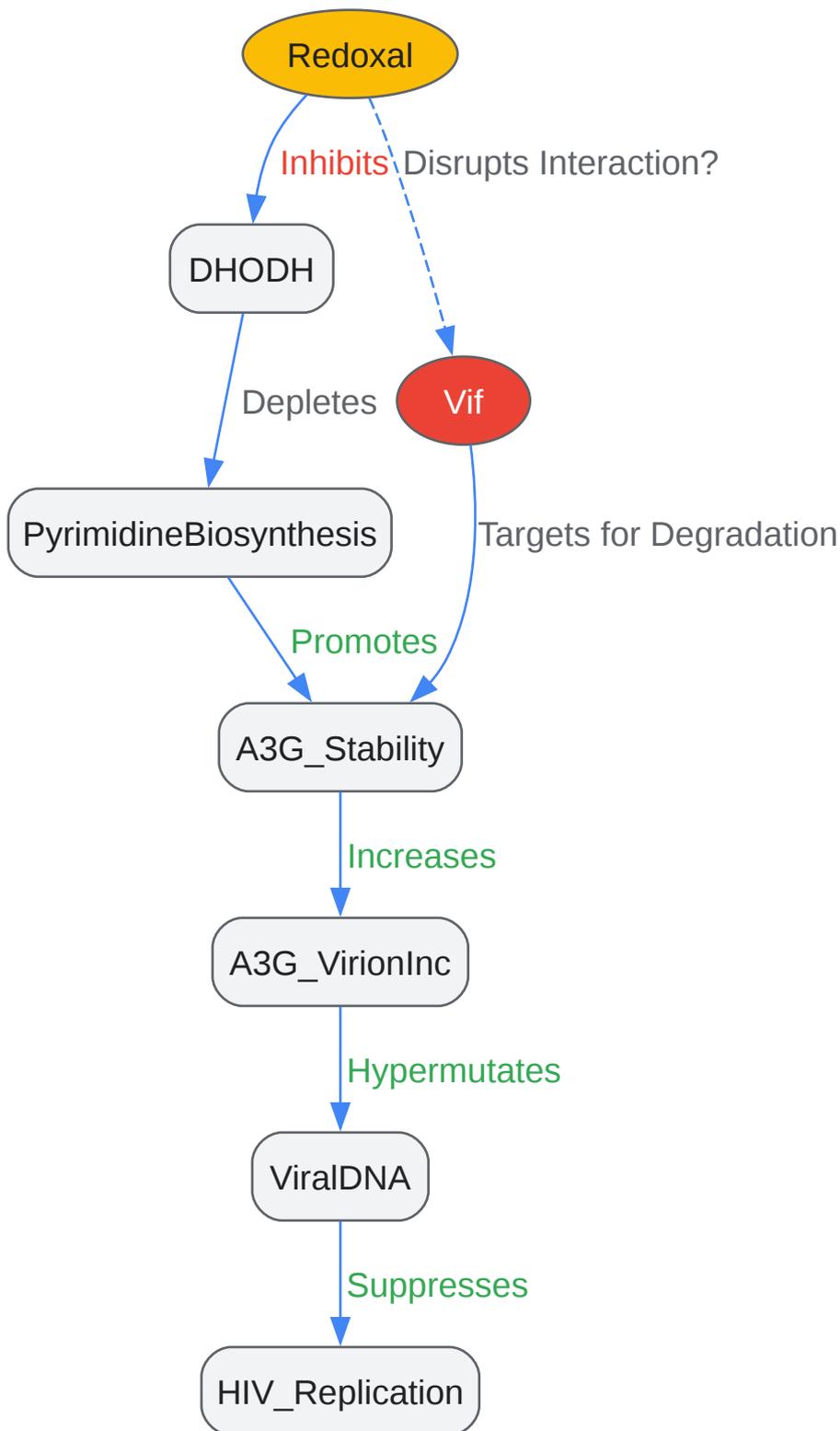
- **Mechanism of Action Elucidation [1]**

- **Purpose:** Determine how **Redoxal** exerts its antiviral effect.
- **Protocols:**
 - **A3G Stabilization & Virion Incorporation:**

- Western blot analysis is used to measure A3G protein levels in cells treated with **Redoxal** versus untreated controls.
- Virion incorporation is assessed by analyzing A3G levels in purified viral particles released from treated cells.
- **Pyrimidine Rescue Experiment:**
 - Cells are treated with **Redoxal** in the presence or absence of **uridine** or **orotate**, which are intermediates in the *de novo* pyrimidine synthesis pathway.
 - The reversal of **Redoxal**'s antiviral effect and A3G stabilization by these metabolites confirms its action is linked to inhibition of pyrimidine biosynthesis.

Visualizing Redoxal's Mechanism of Action

The diagram below, generated using DOT language, illustrates the proposed signaling pathway and mechanistic role of **Redoxal** in inhibiting HIV-1 replication.



[Click to download full resolution via product page](#)

Redoxal inhibits HIV via DHODH blockade, stabilizing A3G to suppress viral replication.

Research Implications & Future Directions

The initial characterization of **Redoxal** positioned it as a compelling **host-directed antiviral (HDA)** candidate. Its ability to stabilize a potent host restriction factor offers a potential strategy to combat viral escape. Future research directions based on these findings would logically involve:

- **Medicinal Chemistry:** Optimizing the **Redoxal** scaffold to improve its potency, selectivity, and pharmacological properties.
- **In Vivo Validation:** Testing the efficacy of **Redoxal** or its analogs in animal models of HIV infection.
- **Broader Antiviral Screening:** Evaluating its activity against other viruses that are sensitive to pyrimidine depletion or A3G restriction.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Redoxal, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Redoxal discovery and initial characterization]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b579831#redoxal-discovery-and-initial-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com